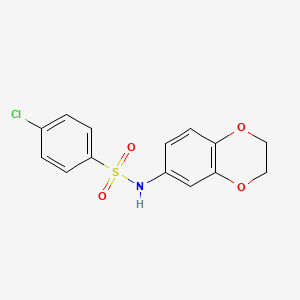

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine (1) and benzenesulfonyl chloride (2) under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3), which was further substituted at N-position with various alkyl/aryl halides (4a – 4m) in N,N-dimethylformamide and catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides (5a – 5m) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 291 g/mol . The projected structures of the synthesized derivatives were confirmed using various spectral techniques (IR, 1H NMR, and EIMS) .科学研究应用

Catalysis in Organic Synthesis

This compound has been utilized as a catalyst in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . These derivatives are formed by the condensation reaction of dimedone with various arylaldehydes, which is catalyzed by the compound under neutral media . This application is significant in organic chemistry due to the biological activities of xanthene derivatives.

Biological Activity Modulation

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally related to the compound , exhibits a range of pharmacological activities. It has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of the 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety could potentially influence these activities.

Multi-Component Reaction (MCR) Catalyst

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: , a related compound, has been applied as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives via a one-pot multi-component reaction in water . This highlights the potential of the compound for facilitating complex organic reactions.

Enzyme Inhibition

In studies involving related compounds, there has been moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests possible applications in the development of enzyme inhibitors for therapeutic purposes.

Pharmacologically Active Molecule Synthesis

The compound has been used as a reactant for the preparation of biologically and pharmacologically active molecules. This includes applications such as enantioselective reduction and the synthesis of molecules with potential therapeutic benefits .

Green Chemistry Applications

Given its role as a catalyst in solvent-free conditions, the compound contributes to green chemistry initiatives. It helps in reducing reaction times, increasing yields, and simplifying workup processes, which are crucial for sustainable chemical practices .

Fluorescent Material Dye

Xanthene derivatives, which can be synthesized using this compound as a catalyst, are used as dyes in fluorescent materials for visualization of biomolecules . This application is particularly relevant in the field of biochemistry and molecular biology.

Laser Technology

The compound’s application extends to laser technology, where xanthene derivatives are utilized. The synthesis of such derivatives can be catalyzed by the compound, indicating its role in the advancement of laser technology .

未来方向

The future directions for this compound could involve further exploration of its antibacterial potential, given its promising results in biofilm inhibition studies against Escherichia coli and Bacillus subtilis . Additionally, further studies could be conducted to explore its potential as an inhibitor of other enzymes, given the known properties of sulfonamides .

作用机制

Target of Action

The primary targets of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . It has shown significant antibacterial activity against these strains .

Mode of Action

The compound works by inhibiting the growth and multiplication of bacteria. Sulfonamides, a group to which this compound belongs, are known to block the foliate synthetase enzyme, thus impeding folic acid synthesis in bacteria . This results in the inhibition of bacterial growth and multiplication without killing them .

Biochemical Pathways

The affected biochemical pathway is the synthesis of folic acid in bacteria. By inhibiting the foliate synthetase enzyme, the compound blocks folic acid synthesis, which is crucial for the production of purines in bacteria . This disruption in the biochemical pathway leads to the inhibition of bacterial growth and multiplication .

Pharmacokinetics

They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties contribute to the bioavailability of the compound.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, specifically against E. coli and B. subtilis . It has shown significant antibacterial activity, with 60.04% bacterial biofilm growth inhibition against both strains .

属性

IUPAC Name |

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c15-10-1-4-12(5-2-10)21(17,18)16-11-3-6-13-14(9-11)20-8-7-19-13/h1-6,9,16H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCKOTCJAPNLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(4-hydroxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5677802.png)

![2-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5677819.png)

![1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5677823.png)

![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677830.png)

![3-[(3R*,4S*)-4-(dimethylamino)-1-({[3-(methylthio)phenyl]amino}carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5677832.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B5677839.png)

![(3R*,4S*)-1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5677842.png)

![1-[2-(2-chlorophenoxy)ethyl]piperidine](/img/structure/B5677853.png)

![N-(2-chloro-6-methylphenyl)-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5677859.png)

![N-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5677870.png)

![1-{[ethyl(methyl)amino]sulfonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinecarboxylic acid](/img/structure/B5677872.png)